molecular formula C9H14N2OS B6496805 (1-(Thiazol-2-yl)piperidin-3-yl)methanol CAS No. 1248995-31-4

(1-(Thiazol-2-yl)piperidin-3-yl)methanol

Cat. No.: B6496805
CAS No.: 1248995-31-4
M. Wt: 198.29 g/mol
InChI Key: ODYQKFJHEOVILX-UHFFFAOYSA-N
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Description

(1-(Thiazol-2-yl)piperidin-3-yl)methanol is a chemical compound with the molecular formula C11H18N2OS It consists of a piperidine ring substituted with a thiazole ring and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Thiazol-2-yl)piperidin-3-yl)methanol typically involves the reaction of a thiazole derivative with a piperidine derivative under specific conditions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling with Piperidine: The thiazole derivative is then coupled with a piperidine derivative using a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(1-(Thiazol-2-yl)piperidin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The thiazole ring can be reduced to a thiazolidine ring using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: (1-(Thiazol-2-yl)piperidin-3-yl)carboxylic acid.

    Reduction: (1-(Thiazolidin-2-yl)piperidin-3-yl)methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1-(Thiazol-2-yl)piperidin-3-yl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The thiazole ring is known for its bioactivity, and the piperidine ring is a common motif in many biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure makes it a valuable intermediate in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (1-(Thiazol-2-yl)piperidin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The thiazole ring can engage in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.

    (1-(Thiazol-2-yl)piperidin-3-yl)amine: Similar structure but with an amine group instead of a hydroxymethyl group.

    (1-(Thiazol-2-yl)piperidin-3-yl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.

Uniqueness

(1-(Thiazol-2-yl)piperidin-3-yl)methanol is unique due to the presence of both a thiazole ring and a hydroxymethyl group. This combination allows for diverse chemical reactivity and potential biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

[1-(1,3-thiazol-2-yl)piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c12-7-8-2-1-4-11(6-8)9-10-3-5-13-9/h3,5,8,12H,1-2,4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYQKFJHEOVILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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